molecular formula C14H14ClN B1520746 9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride CAS No. 32372-86-4

9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride

Cat. No. B1520746
CAS RN: 32372-86-4
M. Wt: 231.72 g/mol
InChI Key: DJAMRLZIEKUCJX-UHFFFAOYSA-N
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Description

9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride, also known as 9-Aza-TPH, is a synthetic organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. 9-Aza-TPH is a tricyclic hydrocarbon that has a unique structure and properties, which makes it an interesting compound to study.

Scientific Research Applications

Below, I provide an overview of research related to complex organic compounds and their applications, focusing on synthesis, structural analysis, and potential applications in different fields. This information should serve as a proxy to understand the kind of scientific exploration and application complex compounds like the one mentioned might have.

Synthesis and Structural Properties

Research on complex organic compounds, such as cyclotriphosphazenes, highlights the synthesis and structural modification to tailor physical and chemical properties. For instance, cyclotriphosphazene compounds are investigated for their flame retardancy and dielectric properties, demonstrating their potential in material science and engineering applications (Usri, Jamain, & Makmud, 2021). These compounds show excellent flame-retardant characteristics due to the presence of phosphorus and nitrogen, alongside low toxicity and minimal smoke production.

Environmental Applications

The study and modification of organic compounds extend to environmental applications, such as pollutant removal and bioremediation. For example, the microbial-mediated bioremediation of hexachlorocyclohexane (lindane), a persistent organic pollutant, demonstrates the use of microorganisms to degrade complex pollutants (Boudh, Tiwari, & Singh, 2017). This research highlights the potential for employing biological systems to address environmental contamination by complex organic compounds.

Pharmaceutical Applications

Complex organic compounds often serve as key intermediates or active pharmaceutical ingredients (APIs). The exploration of acyclic nucleoside phosphonate analogues, for instance, showcases the broad-spectrum antiviral activity of these compounds against a variety of DNA and RNA viruses, underscoring their significance in developing antiviral therapies (Naesens, Snoeck, Andrei, Balzarini, Neyts, & De Clercq, 1997).

Material Science

In material science, the synthesis and application of complex organic compounds are crucial for developing new materials with desired properties. The review on 1-methylcyclopropene (1-MCP) illustrates its role in inhibiting ethylene action in fruits, vegetables, and floriculture crops, indicating its importance in post-harvest technology and agriculture (Blankenship & Dole, 2003).

properties

IUPAC Name

6,7-dihydro-5H-benzo[d][2]benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13;/h1-8,15H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAMRLZIEKUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride
Reactant of Route 2
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride
Reactant of Route 3
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride
Reactant of Route 4
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride
Reactant of Route 5
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride
Reactant of Route 6
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride

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